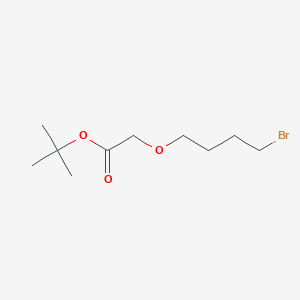

Tert-butyl (4-bromobutyloxy)acetate

Description

tert-Butyl (4-bromobutyloxy)acetate (CAS 475086-55-6, MFCD25963657) is a brominated ester featuring a tert-butyl ester group and a 4-bromobutyloxy chain. Its molecular formula is C₁₀H₁₉BrO₃, with a molecular weight of 275.16 g/mol (calculated). The compound is primarily utilized as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromine atom's leaving-group capability . Its purity is typically ≥95%, as noted in commercial catalogs .

Properties

IUPAC Name |

tert-butyl 2-(4-bromobutoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYMZVFFNGQVBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (4-bromobutyloxy)acetate typically involves the reaction of tert-butyl acetate with 4-bromobutanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of strong acid ion exchange resins as catalysts can also enhance the efficiency of the process .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Esterification and Transesterification: The ester group can participate in esterification and transesterification reactions, allowing for the modification of the ester moiety.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and alkoxides are commonly used nucleophiles in substitution reactions.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products such as tert-butyl (4-aminobutyloxy)acetate or tert-butyl (4-thiobutyloxy)acetate can be formed.

Esterification Products: Modified esters with different alkyl or aryl groups can be synthesized through esterification reactions.

Scientific Research Applications

Organic Synthesis

Tert-butyl (4-bromobutyloxy)acetate is primarily utilized as an intermediate in organic synthesis. Its structure allows for versatile reactions, making it valuable in the production of various chemical compounds.

- Reactivity : The presence of the bromine atom enhances its electrophilic character, facilitating nucleophilic substitution reactions. This property is particularly useful in synthesizing more complex molecules.

- Case Study : Research has shown that this compound can be used to synthesize derivatives of butyric acid, which are important in the food and pharmaceutical industries. For instance, a study demonstrated its efficacy in producing butyric acid derivatives with enhanced biological activity.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing pharmaceutical compounds.

- Antimicrobial Activity : Compounds derived from this compound have exhibited antimicrobial properties. A notable study indicated that derivatives synthesized from this compound showed significant activity against various bacterial strains.

- Case Study : A series of experiments explored the synthesis of potential anti-cancer agents using this compound as a starting material. The resulting compounds were tested for cytotoxicity against cancer cell lines, revealing promising results.

Environmental Applications

The compound also finds applications in environmental science, particularly in the development of eco-friendly solvents and cleaners.

- Green Chemistry : this compound has been explored as a potential solvent alternative in various cleaning applications due to its lower toxicity compared to traditional solvents.

- Case Study : A project aimed at replacing hazardous air pollutants with safer solvents included the evaluation of this compound in cleaning formulations. The findings suggested that it could effectively replace more harmful solvents while maintaining performance standards.

Data Tables

Below are summarized findings from various studies highlighting the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of tert-butyl (4-bromobutyloxy)acetate primarily involves its reactivity towards nucleophiles and its ability to participate in esterification reactions. The bromine atom in the molecule acts as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or transesterification under acidic or basic conditions .

Molecular Targets and Pathways: The compound’s reactivity is largely influenced by the presence of the bromine atom and the ester group. These functional groups determine the types of reactions the compound can undergo and the pathways it can participate in .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogues of tert-butyl (4-bromobutyloxy)acetate, highlighting substituent variations and their implications:

Reactivity and Functional Group Analysis

- Bromine vs. Hydroxyl/Amino Groups: The bromine in tert-butyl (4-bromobutyloxy)acetate facilitates SN2 reactions, whereas hydroxyl (CAS 475086-57-8) or amino (CAS 167843-57-4) substituents enable nucleophilic acyl substitutions or amide bond formations, respectively .

- Aromatic vs. Aliphatic Substituents : Pyrazole (CAS 1217506-53-1) and nitrophenyl (CAS N/A) groups introduce aromaticity and electron-withdrawing effects, altering reactivity in cycloadditions or electrophilic substitutions .

Physicochemical Properties

- Crystallinity: tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, and β = 94.88° . This contrasts with the less rigid aliphatic chains of this compound, which likely exhibit lower melting points.

- Polarity : The hydroxybutoxy derivative (CAS 475086-57-8) is more polar than the brominated analogue due to hydrogen bonding, affecting solubility in aqueous media .

Biological Activity

Tert-butyl (4-bromobutyloxy)acetate, a compound with the molecular formula C₉H₁₉BrO₃, has garnered attention in recent years due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₉BrO₃

- Molecular Weight : 235.25 g/mol

- CAS Number : 4753-59-7

The compound features a tert-butyl group attached to a 4-bromobutyloxyacetate moiety, which contributes to its unique chemical behavior and biological interactions.

Cytotoxicity and Antimicrobial Effects

Recent studies have explored the cytotoxic effects of various acetate derivatives on microbial strains. The minimum inhibitory concentration (MIC) of related compounds against bacteria such as E. coli has been documented, indicating potential antimicrobial properties. While direct data on this compound is sparse, the presence of bromine in its structure may enhance its interaction with microbial membranes, leading to increased cytotoxicity .

Reactive Oxygen Species (ROS) Modulation

The biological activity of this compound may involve the modulation of reactive oxygen species. Compounds that can scavenge ROS or inhibit their production are crucial in preventing oxidative damage and tumor promotion. The relationship between ROS and cellular signaling pathways is a key area of research that could illuminate the mechanisms behind this compound's effects .

Interaction with Cellular Targets

The interaction of this compound with cellular membranes and proteins may influence various signaling pathways. Studies have shown that halogenated compounds can alter membrane fluidity and permeability, potentially leading to changes in cellular responses to stimuli. This interaction could be pivotal in understanding the compound's biological efficacy .

Case Studies and Research Findings

- Antioxidant Efficacy :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Summary Table of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromobutyloxy moiety undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):

-

Example : Reaction with piperazine derivatives to form tertiary amines (common in pharmaceuticals)[^4^].

-

Mechanism : Bromide displacement by a nitrogen nucleophile under mild basic conditions.

-

| Nucleophile | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| Piperazine | tert-butyl (4-piperazinyloxy)acetate | 82% | DMF, K₂CO₃, 80°C[^4^] |

Hydrolysis of the Ester Group

The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic conditions :

-

Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane[^1^].

-

Applications : Deprotection step in peptide synthesis or functional group interconversion.

| Hydrolysis Agent | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| TFA | (4-Bromobutyloxy)acetic acid | 90% | RT, 2 hr[^1^] |

Coupling Reactions

The bromine atom enables cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation:

-

Example : Reaction with boronic acids catalyzed by Pd(PPh₃)₄[^1^].

| Boronic Acid | Product | Yield | Conditions | Reference |

|---|---|---|---|---|

| 4-Pyridineboronic | tert-butyl (4-(pyridin-4-yl)oxy)acetate | 75% | Pd(PPh₃)₄, K₂CO₃, 90°C[^1^] |

Polymerization Inhibition

In reactions involving olefinic intermediates (e.g., tert-butyl acetate derivatives), phenothiazine derivatives or hydroxylamines are used to suppress polymerization[^3^].

| Inhibitor | Effectiveness | Conditions | Reference |

|---|---|---|---|

| 4,6-Dinitro-2-sec-butylphenol | >90% | 0.0007–0.001% loading[^3^] |

Thermal Decomposition Pathways

At high temperatures (>700 K), tert-butyl derivatives undergo radical-mediated decomposition :

-

Primary pathways : Cleavage of the O–NO bond (in nitrite analogs) or elimination of HBr[^5^].

-

Relevance : Critical for modeling combustion or pyrolysis processes.

| Decomposition Pathway | Major Products | Conditions | Reference |

|---|---|---|---|

| Radical scission | Isobutene, acetic acid | 700–1000 K[^5^] |

Key Citations

- Ambeed: Suzuki coupling and Boc-protection protocols.

- CN102372628A: Polymerization inhibition strategies.

- RSC Supp Data: Substitution with piperazine derivatives.

- Phys. Chem. Chem. Phys.: Thermal decomposition mechanisms.

- Org. Synth.: Esterification and hydrolysis methods.

Q & A

How can researchers optimize the synthesis of tert-butyl (4-bromobutyloxy)acetate, and what experimental parameters are critical?

Methodological Answer:

- Synthetic Route Design : Based on analogous tert-butyl ester syntheses (e.g., tert-butyl acetate via isobutylene and acetic acid with vanadium pentoxide/silica catalysts), consider nucleophilic substitution between tert-butyl bromoacetate and 4-bromobutanol. Catalysts like phase-transfer agents (e.g., tetrabutylammonium bromide) may improve yields .

- Reaction Conditions : Optimize temperature (e.g., 60–80°C for esterification), solvent polarity (polar aprotic solvents like DMF), and stoichiometric ratios. Monitor reaction progress via TLC or GC .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Verify purity via NMR (δ ~1.4 ppm for tert-butyl group) and HPLC .

What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Tert-butyl esters are flammable (flash point ~22°C) and may release toxic fumes (e.g., HBr) upon decomposition. Use explosion-proof equipment, ground metal containers, and avoid sparks .

- Personal Protection : Wear nitrile gloves, safety goggles, and respiratory masks. Conduct reactions in fume hoods with scrubbers for volatile byproducts .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite), neutralize residual acidity with sodium bicarbonate, and dispose as halogenated waste .

How can researchers resolve contradictions in reported hydrolysis rates of tert-butyl esters?

Methodological Answer:

- Experimental Design : Conduct controlled hydrolysis studies (pH 7–10, 25–50°C) to compare this compound with tert-butyl acetate (hydrolysis half-life: ~140 years at pH 7). Use LC-MS to quantify acetic acid and tert-butanol byproducts .

- Kinetic Analysis : Apply pseudo-first-order kinetics. Note that electron-withdrawing groups (e.g., bromine) may accelerate hydrolysis compared to unsubstituted esters .

What advanced analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Elucidation : Use H/C NMR to confirm ester linkage (δ 4.0–4.5 ppm for CHO groups) and bromine presence (mass spectrometry: M+2 isotope pattern). X-ray crystallography may resolve stereochemistry .

- Purity Assessment : Employ GC-MS with a DB-5 column or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

How should researchers address gaps in toxicity data for this compound?

Methodological Answer:

- Acute Toxicity Studies : Follow OECD 423 guidelines for oral/dermal exposure in rodent models. Monitor neurotoxic effects (e.g., CNS depression) and irritation potential .

- Ecotoxicology : Use Daphnia magna or algae growth inhibition tests (OECD 201/202) to assess aquatic toxicity. Compare with structurally similar brominated compounds .

What role does this compound play in enantioselective synthesis?

Methodological Answer:

- Chiral Intermediate : The bromine moiety enables nucleophilic substitutions (e.g., Suzuki coupling) to introduce stereocenters. Use chiral catalysts (e.g., BINOL-derived phosphates) for asymmetric alkylation .

- Enzymatic Resolution : Test lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures. Monitor enantiomeric excess via chiral HPLC .

How can computational modeling aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Simulate transition states for hydrolysis or nucleophilic substitutions (software: Gaussian, ORCA). Compare activation energies with experimental data .

- Solvent Effects : Use COSMO-RS models to predict solubility and reaction rates in non-polar vs. polar solvents .

What strategies improve the stability of this compound during storage?

Methodological Answer:

- Storage Conditions : Store in amber glass under nitrogen at –20°C. Add stabilizers (e.g., BHT) to prevent radical degradation .

- Moisture Control : Use molecular sieves or desiccants to minimize hydrolysis. Conduct periodic NMR stability checks .

How does the bromobutyloxy group influence the compound’s reactivity compared to other tert-butyl esters?

Methodological Answer:

- Electrophilicity : The bromine atom enhances electrophilicity at the β-carbon, facilitating SN2 reactions. Compare reactivity with tert-butyl (4-chlorobutyloxy)acetate using kinetic studies .

- Steric Effects : The bulky tert-butyl group may hinder nucleophilic attacks; quantify steric hindrance using Tolman’s cone angles .

What are the challenges in scaling up this compound synthesis for pilot studies?

Methodological Answer:

- Process Safety : Mitigate exothermic risks via controlled addition of reagents and inline FTIR monitoring. Use flow chemistry for improved heat dissipation .

- Yield Optimization : Screen catalysts (e.g., DMAP vs. DABCO) and solvent systems (e.g., THF vs. acetonitrile) at larger scales. Apply DOE (Design of Experiments) for parameter optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.